molecular formula C23H22ClN3O6S B4842083 N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide

Cat. No. B4842083
M. Wt: 504.0 g/mol
InChI Key: VMRJYNQJUYWPKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely serves a specific role in research applications, potentially including materials science or pharmaceuticals. Its structure implies a role in interactions with biological systems or as a precursor in synthetic chemistry pathways.

Synthesis Analysis

Synthesis of complex molecules like the specified glycinamide derivative typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related compounds involves reactions under specific conditions to form desired bonds and introduce functional groups strategically (Al-Hourani et al., 2015). These processes are meticulously designed to yield high-purity products suitable for further application or study.

Molecular Structure Analysis

The molecular structure of compounds similar to the one described can be determined using X-ray crystallography, revealing detailed information about atomic arrangement and bonding. This technique has elucidated the structure of tetrazole derivatives, showcasing planar tetrazole rings and the spatial orientation of attached aryl rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions and properties are likely influenced by its functional groups, such as the sulfonyl and nitro groups. These can participate in various reactions, including nucleophilic substitution and addition reactions. The sulfonyl group, in particular, can be involved in sulfonation reactions, affecting the compound's reactivity and interactions with other molecules (Wit et al., 2010).

Physical Properties Analysis

The physical properties of the compound, including solubility, melting point, and crystalline structure, are critical for its application and handling. These properties can be inferred from studies on related molecules, which show that crystalline structure affects solubility and melting points, impacting the compound's utility in various applications (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect its chemical behavior, particularly in reactions involving electron-rich or electron-poor species (Horton & Tucker, 1970).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O6S/c1-15-4-11-21(33-3)22(12-15)34(31,32)26(18-9-6-17(24)7-10-18)14-23(28)25-20-13-19(27(29)30)8-5-16(20)2/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRJYNQJUYWPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide

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